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molecular formula C17H15Br2NO B8245746 3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole

3,6-dibromo-9-(tetrahydro-2H-pyran-2-yl)-9H-carbazole

Cat. No. B8245746
M. Wt: 409.1 g/mol
InChI Key: XYEABDSJCPVDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283002B2

Procedure details

To a flask (1 L) under N2 at room temperature, were added 3,6-dibromocarbazole (50 g), dichloromethane (500 mL), 3,4-dihydro-2H-pyran (40 g), p-toluenesulfonic acid monohydrate (1 g). The reaction was stirred overnight. NaHCO3 (3 g) was added, and the reaction was stirred for 1 h. After filtration, the solvent in the filtrate was removed by evaporation. MeOH (1 L) was added for reflux under N2 for 2 h. Filtration when it was warm gave 37.5 g product. The MeOH (800 mL) was removed by evaporation, and solid came out. Filtration gave 12.5 g product. Both products are white, single spot on TLC, and GS-MS and 1H NMR showed they are pure product. The overall yield is 80%. Second and Third Reactions following the reaction scheme above produce compound (2) and (3), respectively, according to the scheme below:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1.C([O-])(O)=O.[Na+]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.ClCCl>[Br:15][C:10]1[CH:9]=[CH:8][C:7]2[N:6]([CH:17]3[CH2:18][CH2:19][CH2:20][CH2:21][O:16]3)[C:5]3[C:13]([C:12]=2[CH:11]=1)=[CH:14][C:2]([Br:1])=[CH:3][CH:4]=3 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
40 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
1 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was removed by evaporation
ADDITION
Type
ADDITION
Details
MeOH (1 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
for reflux under N2 for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filtration when it
TEMPERATURE
Type
TEMPERATURE
Details
was warm

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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